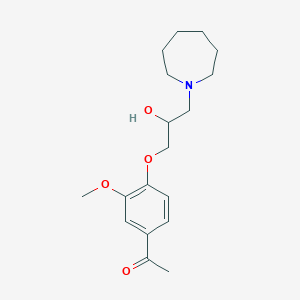

1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Description

1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a synthetic acetophenone derivative featuring a methoxy-substituted phenyl core linked to a 2-hydroxypropoxy chain. The propoxy chain is further substituted with a 7-membered azepane ring (azepan-1-yl group). This structural motif is characteristic of compounds designed for central nervous system (CNS) targeting, as seen in antipsychotics like Iloperidone (). Its molecular formula is C22H31NO4 (calculated based on structural analogs in ), with an average mass of ~397.5 g/mol.

Properties

IUPAC Name |

1-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-14(20)15-7-8-17(18(11-15)22-2)23-13-16(21)12-19-9-5-3-4-6-10-19/h7-8,11,16,21H,3-6,9-10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFFKGFDBQEREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCCCCC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Attachment of the Hydroxypropoxy Group: This step involves the reaction of the azepane derivative with an epoxide, such as glycidol, under acidic or basic conditions to form the hydroxypropoxy group.

Introduction of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with a methoxyphenyl derivative, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, H₂O₂

Reduction: NaBH₄, LiAlH₄

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an alcohol

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the azepane ring.

Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropoxy group can form hydrogen bonds, while the azepane ring can interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and structurally related analogs:

Structural and Functional Analysis:

Azepane vs. Piperidine/Piperazine Rings: The 7-membered azepane ring in the target compound increases conformational flexibility compared to 6-membered piperidine (Iloperidone) or piperazine (). This flexibility may enhance binding to receptors with larger active sites but reduce metabolic stability due to increased rotational freedom .

Substituent Effects :

- Fluorine in Iloperidone : The 6-fluorobenzoisoxazole group in Iloperidone enhances lipophilicity and blood-brain barrier penetration, critical for CNS activity. Fluorine also reduces oxidative metabolism, extending half-life .

- Aromatic Substitutions : Compounds with 4-ethylphenyl () or 2-methylphenyl () on the piperazine ring exhibit varied receptor affinities. For example, bulky substituents like 2-methylphenyl may hinder binding to dopamine D2 receptors while enhancing 5-HT2A selectivity .

Metabolic Pathways: Iloperidone undergoes O-dealkylation and hydroxylation (), whereas azepane-containing compounds may experience ring-opening or N-dealkylation due to the larger ring’s strain. Impurities like 1-[4-(3-hydroxypropoxy)-3-methoxyphenyl]ethanone () highlight the importance of stable substituents in avoiding rapid clearance.

Synthetic Challenges :

- Azepane synthesis requires careful control of ring-closure reactions, whereas piperidine/piperazine analogs are more straightforward to prepare ().

- Purification methods (e.g., crystallization in n-hexane for Iloperidone intermediates, ) vary based on substituent polarity.

Research Findings and Implications

- Receptor Binding : Iloperidone’s piperidine-fluorobenzoisoxazole motif shows high affinity for D2 and 5-HT2A receptors (Ki < 10 nM), while azepane analogs may exhibit broader but weaker interactions due to conformational flexibility .

- Solubility and Bioavailability : Piperazine derivatives () generally have higher aqueous solubility than azepane-containing compounds, which may require prodrug strategies for optimal delivery.

- Metabolic Stability: Fluorinated compounds (e.g., Iloperidone) demonstrate slower hepatic clearance compared to non-halogenated analogs, as seen in pharmacokinetic studies .

Biological Activity

1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising an azepane ring, a methoxyphenyl group, and a hydroxypropoxy moiety. The synthesis typically involves multi-step organic reactions, including the preparation of the azepane derivative and coupling reactions to form the final product.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Anticancer Activity : Many phenolic compounds have been studied for their potential to inhibit cancer cell proliferation.

- Enzyme Inhibition : Compounds targeting acetylcholinesterase (AChE) and carbonic anhydrases (CAs) show promise in treating neurodegenerative diseases and other enzyme-related conditions.

The biological activity of this compound may involve:

- Enzyme Interaction : The compound likely interacts with specific enzymes, modulating their activity. For example, AChE inhibition is critical for managing Alzheimer's disease symptoms.

- Cell Signaling Pathways : It may affect pathways such as NF-κB and MAPK, which are involved in inflammatory responses.

Anticancer Potential

A study on similar compounds indicated that those with phenolic structures demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups showed enhanced activity against breast cancer cells due to their ability to induce apoptosis and inhibit cell cycle progression .

Enzyme Inhibition Studies

Inhibition studies revealed that derivatives of phenolic compounds exhibited potent AChE inhibitory effects. For example, certain compounds demonstrated Ki values in the nanomolar range, indicating strong binding affinity to the enzyme .

| Compound | Ki Value (nM) | IC50 Value (nM) |

|---|---|---|

| Compound A | 22.13 ± 1.96 | 28.76 |

| Compound B | 23.71 ± 2.95 | 30.45 |

| Control Drug | 40.76 | 37.45 |

Discussion

The biological activities of this compound suggest its potential as a therapeutic agent in treating conditions such as cancer and neurodegenerative diseases. The structure-activity relationship (SAR) studies indicate that modifications to the phenolic core can enhance bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.